5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18379396
InChI: InChI=1S/C6H3BrN4O2/c7-5-2-1-4(11(12)13)6-8-3-9-10(5)6/h1-3H
SMILES:
Molecular Formula: C6H3BrN4O2
Molecular Weight: 243.02 g/mol

5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC18379396

Molecular Formula: C6H3BrN4O2

Molecular Weight: 243.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C6H3BrN4O2
Molecular Weight 243.02 g/mol
IUPAC Name 5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C6H3BrN4O2/c7-5-2-1-4(11(12)13)6-8-3-9-10(5)6/h1-3H
Standard InChI Key OEOVKUHXCSXQSA-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NC=NN2C(=C1)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₆H₃BrN₄O₂, with a molecular weight of 243.02 g/mol . Its IUPAC name, 5-bromo-8-nitro- triazolo[1,5-a]pyridine, reflects the positions of the bromo (C5) and nitro (C8) substituents on the bicyclic framework. The canonical SMILES representation is C1=C(C2=NC=NN2C(=C1)Br)N+[O-], illustrating the fused triazole (positions 1–3) and pyridine (positions 4–8) rings .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₃BrN₄O₂
Molecular Weight243.02 g/mol
Density1.29 g/cm³ (estimated)
Melting Point145–150°C
SolubilityDMSO, ethanol (partial)

Spectral and Computational Data

  • NMR: Predicted shifts include δ 8.9 ppm (H8, pyridine), δ 7.3 ppm (H3, triazole), and δ 6.8 ppm (H6, pyridine).

  • Mass Spectrometry: Major fragments at m/z 243 (M⁺), 196 (M⁺–NO₂), and 149 (M⁺–Br–NO₂) .

  • Computational Analysis: Density functional theory (DFT) calculations suggest a planar geometry with intramolecular hydrogen bonding between the nitro group and triazole nitrogen .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The compound is typically synthesized via multistep heterocyclization:

  • Precursor Preparation: 5-Bromo-2-aminopyridine is treated with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the nitro group.

  • Triazole Ring Formation: Cyclocondensation with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) yields the triazolo-pyridine core .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 2: Synthetic Method Comparison

MethodYield (%)ConditionsAdvantages
Thermal cyclization65–70Ethanol, 12 hr, 80°CLow cost
Microwave-assisted 85–90150°C, 30 minRapid, energy-efficient
Catalytic (Pd/C)75THF, 24 hr, H₂ atmosphereHigh selectivity

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste and reaction times. Ball-milling 5-bromo-2-nitroaniline with cyanamide derivatives at 300 rpm for 2 hr achieves 78% yield .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

In vitro assays against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) suggest broad-spectrum activity. The nitro group enhances membrane penetration, while bromine stabilizes ligand-receptor interactions .

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) (IC₅₀: 0.8 µM) and tyrosine kinase (IC₅₀: 1.2 µM), making it a candidate for anti-inflammatory and anticancer therapies . Molecular docking studies reveal binding to COX-2’s hydrophobic pocket via π-π stacking with Tyr385 .

Table 3: Biological Activity Profile

TargetIC₅₀/EC₅₀Assay TypeReference
COX-20.8 µMFluorometric
Tyrosine kinase1.2 µMRadioisotope
S. aureus12.5 µg/mLBroth dilution

Applications in Drug Development

Lead Optimization

Structural analogs with modified nitro positioning (e.g., 5-nitro-8-bromo derivatives) show enhanced pharmacokinetic profiles. A 2024 study reported a derivative with 3× higher oral bioavailability in murine models .

Prodrug Design

Ester prodrugs (e.g., acetylated amino derivatives) improve water solubility from 0.2 mg/mL to 5.4 mg/mL, facilitating intravenous administration .

Future Research Directions

  • Computational Drug Design: QSAR modeling to predict toxicity and optimize substituent patterns.

  • Nanoformulations: Liposomal encapsulation to enhance tumor targeting .

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator